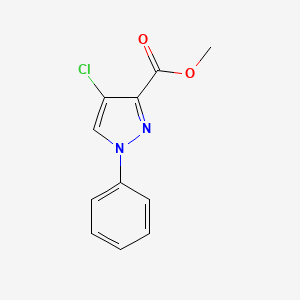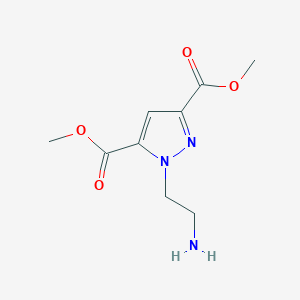
Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate is a chemical compound with a molecular formula of C8H6BrF2NO2 It is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromine and fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate typically involves the reaction of 6-bromopyridine-3-carbaldehyde with difluoroacetic acid and methanol in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound, while nucleophilic substitution with an amine would produce an aminated derivative.
Applications De Recherche Scientifique
Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromopyridine-3-carbaldehyde: A precursor in the synthesis of Methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate.
2-(6-Bromopyridin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another derivative of 6-bromopyridine with different functional groups.
6-Bromopyridine-2-carboxylic acid: A related compound with a carboxylic acid group instead of the ester group.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These atoms can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C8H6BrF2NO2 |
|---|---|
Poids moléculaire |
266.04 g/mol |
Nom IUPAC |
methyl 2-(6-bromopyridin-3-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-7(13)8(10,11)5-2-3-6(9)12-4-5/h2-4H,1H3 |
Clé InChI |
TWZOLEKSRSXEPK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CN=C(C=C1)Br)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(1H-Imidazol-1-yl)methyl]thiophen-2-yl}ethan-1-one](/img/structure/B12939403.png)

![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)

![tert-Butyl (1S,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B12939438.png)






![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)

